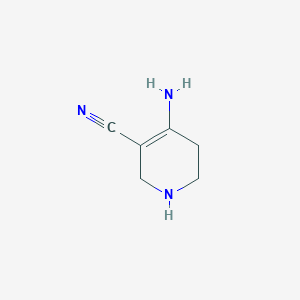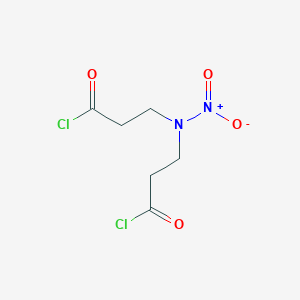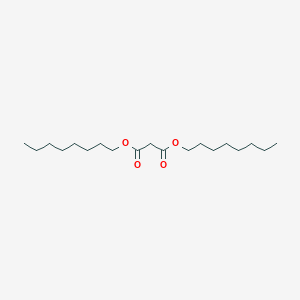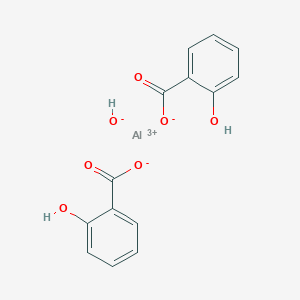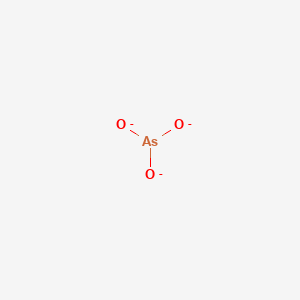
Arsorite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsorite is a chemical compound that has been widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 436.05 g/mol. The chemical formula of Arsorite is C20H28N6O6S2.
Wissenschaftliche Forschungsanwendungen
Complexation with Calcium Minerals
Arsorite has been studied for its complexation properties with calcium minerals. Research has shown the complexation of Alizarin Red S (ARS), a component related to Arsorite, at the surface of hydrous fluorite particles. Studies involved potentiometric titrations, adsorption experiments, UV/visible specular reflectance, FT-IR, and FT-Raman spectroscopy to understand the coordination of ARS to the fluorite surface (Wu, Forsling, & Holmgren, 1991) (Wu, Forsling, & Holmgren, 2000).
Inhibition of Enzymes
Arsorite has been identified as a quasi-irreversible inhibitor of human serum butyrylcholinesterase. Its inhibition process, dissociation constants, and the effects of other substances on its binding have been extensively studied, providing insights into its biochemical interactions (Page, Wilson, & Silman, 1985).
Removal from Aqueous Solutions
Research has focused on the removal of fluoride and arsenate from aqueous solutions using various methods. Studies have investigated the use of hydrocalumite for this purpose, analyzing the mechanisms involved and their effectiveness under different conditions (Guo & Tian, 2013). Other studies have explored the use of materials like sawdust impregnated with ferric hydroxide and activated alumina for the removal of arsenate and fluoride from groundwater (Dhanasekaran & Sahu, 2020).
Environmental and Health Implications
Arsorite's impact on the environment and health has been a subject of study. Research has explored how arsenite, a form of arsenic closely related to Arsorite, affects biological systems and pathways, such as the NF-κB signaling pathway. This has implications for understanding the pathologies caused by arsenite, including cancers and skin disorders (Kapahi et al., 2000). Additionally, studies on the mutagenicity of arsenite in mammalian cells have highlighted the role of reactive oxygen species in arsenite-induced mutagenesis, further elucidating its carcinogenic potential (Hei, Liu, & Waldren, 1998).
Eigenschaften
CAS-Nummer |
15502-74-6 |
|---|---|
Produktname |
Arsorite |
Molekularformel |
AsO3-3 |
Molekulargewicht |
122.92 g/mol |
IUPAC-Name |
arsorite |
InChI |
InChI=1S/AsO3/c2-1(3)4/q-3 |
InChI-Schlüssel |
OWTFKEBRIAXSMO-UHFFFAOYSA-N |
SMILES |
[O-][As]([O-])[O-] |
Kanonische SMILES |
[O-][As]([O-])[O-] |
Andere CAS-Nummern |
15502-74-6 |
Synonyme |
arsenite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



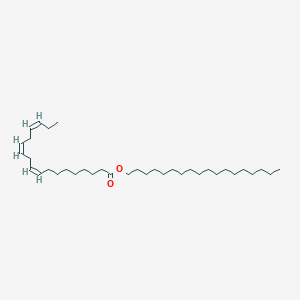
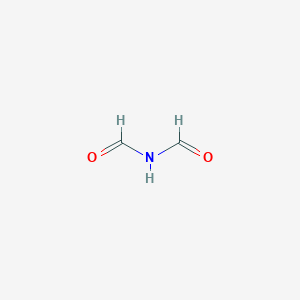
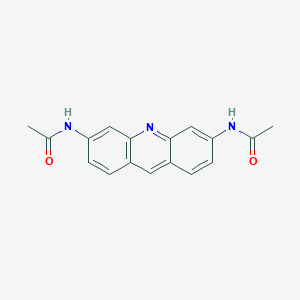
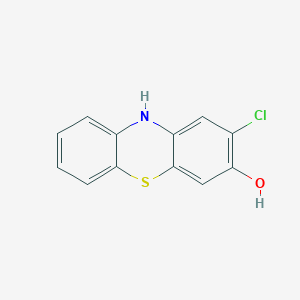
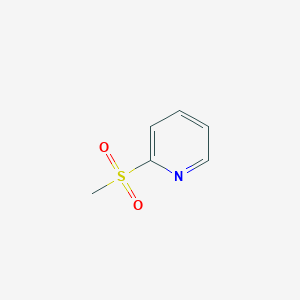
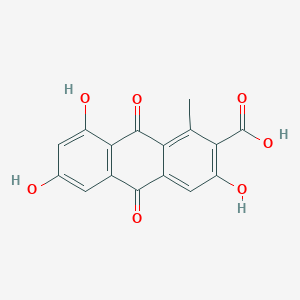
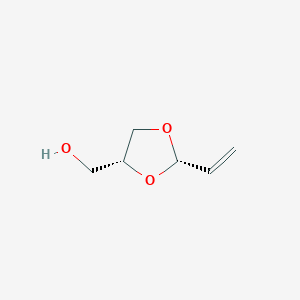
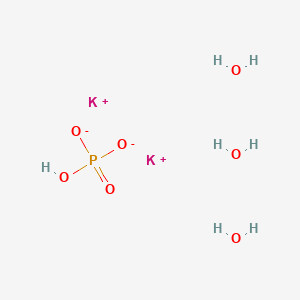
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)
